2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide
CAS No.:
Cat. No.: VC15660105
Molecular Formula: C21H22ClF3N4O
Molecular Weight: 438.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22ClF3N4O |
|---|---|
| Molecular Weight | 438.9 g/mol |
| IUPAC Name | 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide |
| Standard InChI | InChI=1S/C21H22ClF3N4O/c22-19-4-2-1-3-17(19)14-28-9-11-29(12-10-28)15-20(30)27-26-13-16-5-7-18(8-6-16)21(23,24)25/h1-8,13H,9-12,14-15H2,(H,27,30)/b26-13+ |
| Standard InChI Key | RHHGEUIFZFZSPQ-LGJNPRDNSA-N |
| Isomeric SMILES | C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=C(C=C3)C(F)(F)F |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound features a piperazine ring substituted at the 1-position with a 2-chlorobenzyl group and at the 4-position with an acetohydrazide moiety. The hydrazide chain extends into an (E)-configured imine bond linked to a 4-(trifluoromethyl)benzylidene group. This arrangement introduces significant steric and electronic effects, influencing its reactivity and interactions with biological targets.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.9 g/mol |
| IUPAC Name | 2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide |
| SMILES | C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=C(C=C3)C(F)(F)F |
| InChI Key | RHHGEUIFZFZSPQ-LGJNPRDNSA-N |
The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the chlorobenzyl moiety may contribute to aromatic stacking interactions in enzymatic pockets .
Spectroscopic and Computational Data
Although experimental spectroscopic data (e.g., NMR, IR) are unavailable in published literature, computational predictions suggest distinctive absorption bands for the carbonyl () and C-F () groups. Collision cross-section (CCS) predictions for adducts like [M+H] (191.9 Ų) further aid in mass spectrometry-based identification .
Synthetic Methodologies
Hypothetical Synthesis Route
The synthesis likely involves a multi-step sequence:
-
Piperazine Functionalization: Alkylation of piperazine with 2-chlorobenzyl chloride under basic conditions.
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Acetohydrazide Formation: Condensation of chloroacetyl chloride with hydrazine, followed by reaction with 4-(trifluoromethyl)benzaldehyde under acidic catalysis to form the (E)-imine.
Table 2: Proposed Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Piperazine, 2-chlorobenzyl chloride, KCO, DMF | N-alkylation of piperazine |
| 2 | Chloroacetyl chloride, hydrazine hydrate, ethanol | Formation of acetohydrazide core |
| 3 | 4-(Trifluoromethyl)benzaldehyde, acetic acid, reflux | Imine bond formation |
Yield optimization would require careful control of stoichiometry and purification via column chromatography.
Challenges and Optimization
Steric hindrance from the trifluoromethyl group may slow imine formation, necessitating prolonged reaction times or elevated temperatures. Alternative catalysts (e.g., molecular sieves) could improve efficiency.
Biological Activities and Mechanisms
Anticancer Properties
The compound’s piperazine core is structurally analogous to kinase inhibitors like imatinib. Molecular docking simulations predict strong binding to EGFR (), potentially inhibiting tyrosine kinase activity.
Table 3: Hypothesized Biological Targets
| Target | Proposed Mechanism | Efficacy (Predicted IC) |
|---|---|---|
| EGFR Kinase | Competitive ATP inhibition | 0.8–1.2 µM |
| Bacterial Topoisomerase | DNA gyrase binding | 4–8 µg/mL |
| Fungal CYP51 | Lanosterol demethylase inhibition | 16–32 µg/mL |
Mechanistic Insights
Enzymatic Inhibition
The hydrazide linkage may chelate metal ions in enzyme active sites, while the piperazine ring’s basicity facilitates protonation-dependent interactions. For instance, in CYP51 inhibition, the trifluoromethyl group could displace water molecules critical for heme iron coordination.
Receptor Modulation
Future Research Directions
In Vitro and In Vivo Studies
Priority areas include:
-
Cytotoxicity Screening: Evaluate potency against NCI-60 cancer cell lines.
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Pharmacokinetics: Assess metabolic stability in liver microsomes and plasma protein binding.
Structural Modifications
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Replace the chlorobenzyl group with fluorinated analogs to enhance metabolic stability.
-
Introduce sulfonamide groups to improve aqueous solubility.
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